molecular formula C21H22N4O4 B603952 N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120289-94-2

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603952
CAS No.: 1120289-94-2
M. Wt: 394.4g/mol
InChI Key: OJDYYURYHZFDQJ-UHFFFAOYSA-N
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Description

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that belongs to the quinazoline family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a quinazoline core, a phenoxyacetyl group, and a hydroxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base.

    Attachment of the Propyl Chain: The propyl chain with a methylamino group can be attached through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of quinazoline-2-carboxaldehyde or quinazoline-2-carboxylic acid.

    Reduction: Formation of 2-hydroxyquinazoline derivatives.

    Substitution: Formation of various acyl-substituted quinazoline derivatives.

Scientific Research Applications

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinazoline-2-carboxamide: Lacks the phenoxyacetyl and propyl groups, resulting in different biological activities.

    N-{3-[methyl(phenoxyacetyl)amino]propyl}quinazoline-2-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological properties.

    4-hydroxy-N-{3-[methyl(phenoxyacetyl)amino]propyl}quinoline-2-carboxamide: Similar structure but with a quinoline core instead of a quinazoline core.

Uniqueness

N-{3-[methyl(phenoxyacetyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, phenoxyacetyl group, and quinazoline core contribute to its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

1120289-94-2

Molecular Formula

C21H22N4O4

Molecular Weight

394.4g/mol

IUPAC Name

N-[3-[methyl-(2-phenoxyacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-25(18(26)14-29-15-8-3-2-4-9-15)13-7-12-22-21(28)19-23-17-11-6-5-10-16(17)20(27)24-19/h2-6,8-11H,7,12-14H2,1H3,(H,22,28)(H,23,24,27)

InChI Key

OJDYYURYHZFDQJ-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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